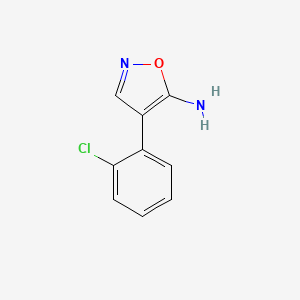

4-(2-Chlorophenyl)isoxazol-5-amine

Description

Contextualization within Isoxazole (B147169) Chemistry Research

Isoxazoles are five-membered aromatic heterocyclic compounds containing one nitrogen and one adjacent oxygen atom. This unique arrangement of heteroatoms imparts specific electronic properties and the capacity for a variety of chemical interactions, making them versatile building blocks in synthetic chemistry. researchgate.net Research into isoxazole chemistry has grown significantly, driven by the discovery of their presence in various natural products and their extensive applications in pharmaceuticals and agrochemicals. researchgate.net The isoxazole ring is a key component in several commercially available drugs, highlighting its importance in drug discovery. researchgate.net

Contemporary research in isoxazole chemistry is focused on several key areas. nih.gov These include the development of novel and efficient synthetic methodologies, such as multicomponent reactions and green chemistry approaches, to create diverse libraries of isoxazole derivatives. pharmaffiliates.comchemimpex.com Another major focus is the exploration of their vast pharmacological potential, which encompasses antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov The ability to modify the isoxazole core at various positions allows for the fine-tuning of its physicochemical and biological properties, enabling the design of more potent and selective therapeutic agents. nih.gov

Significance and Research Rationale for 4-(2-Chlorophenyl)isoxazol-5-amine

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant research potential. The compound is a derivative of 4-arylisoxazol-5-amine, a class of compounds that is actively being investigated in medicinal chemistry. The significance of this particular molecule can be inferred from the analysis of its constituent parts: the isoxazol-5-amine (B86289) core and the 2-chlorophenyl substituent.

The 5-amino group on the isoxazole ring provides a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives. The 4-aryl substitution is a common motif in bioactive isoxazoles. For instance, a series of 3,4-diaryl-5-aminoisoxazoles have been synthesized and shown to possess potent cytotoxic activities against various human cancer cell lines. sigmaaldrich.com

The presence and position of the chlorine atom on the phenyl ring are also crucial. Halogenated phenyl rings are common in many pharmaceutical compounds, often influencing factors like metabolic stability and binding affinity to biological targets. The ortho-position of the chlorine in this compound, as opposed to the more commonly studied para-position found in compounds like 4-(4-chlorophenyl)isoxazol-5-amine, can induce significant changes in the molecule's conformation and electronic properties. This could lead to unique biological activities and a different pharmacological profile.

Therefore, the research rationale for investigating this compound lies in its potential as a novel scaffold for the development of new therapeutic agents. Its structural similarity to other bioactive isoxazoles suggests it could be a valuable intermediate in the synthesis of compounds for anti-cancer and anti-inflammatory research. chemimpex.comsigmaaldrich.com

While detailed experimental data for this compound is scarce, the properties of its isomeric counterpart, 4-(4-Chlorophenyl)isoxazol-5-amine, are available and can serve as a useful, albeit approximate, reference.

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)isoxazol-5-amine

| Property | Value | Source |

| CAS Number | 64047-49-0 | nih.govchemimpex.combldpharm.com |

| Molecular Formula | C₉H₇ClN₂O | nih.govchemimpex.com |

| Molecular Weight | 194.62 g/mol | nih.govchemimpex.com |

| Appearance | Pale yellow powder | chemimpex.com |

| Melting Point | 138-145 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

This data is for the 4-chloro isomer and is provided for comparative purposes. The properties of the 2-chloro isomer may vary.

Overview of Prior Research Trajectories for Isoxazole Derivatives

The trajectory of research on isoxazole derivatives has been diverse and highly productive. Initially, research focused on the fundamental synthesis and reactivity of the isoxazole ring. Over time, the focus has shifted towards harnessing their potential in various applications, particularly in medicine.

One major research avenue has been the development of isoxazole-based anti-inflammatory agents. For example, derivatives of 4,5-diphenyl-4-isoxazolines have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. acs.org Another significant area of investigation is in oncology. Numerous isoxazole derivatives have demonstrated potent anticancer activity, with some acting as inhibitors of tubulin polymerization, a critical process in cell division. sigmaaldrich.com

The versatility of the isoxazole scaffold is further demonstrated by its use in developing agents for central nervous system (CNS) disorders. For instance, certain isoxazole derivatives have been identified as potent and selective antagonists for dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric conditions. nih.gov Furthermore, research has explored their potential as antimicrobial and antidiabetic agents. mdpi.com

The synthetic strategies employed to create these derivatives are also a key aspect of the research trajectory. Modern methods focus on efficiency, diversity, and sustainability. One-pot, multicomponent reactions are increasingly used to generate libraries of isoxazole derivatives for high-throughput screening. pharmaffiliates.com Green chemistry principles, such as the use of water as a solvent and biodegradable catalysts, are also becoming more prevalent in the synthesis of these compounds. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H7ClN2O/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,11H2 |

InChI Key |

DRYQDXQNGLRUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(ON=C2)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Chlorophenyl Isoxazol 5 Amine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-(2-Chlorophenyl)isoxazol-5-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve breaking the bonds forming the isoxazole (B147169) ring and the bond connecting the phenyl group to the ring.

A key retrosynthetic disconnection of the 4-arylisoxazol-5-amine core involves the C4-aryl bond and the N-O bond of the isoxazole ring. This leads to three potential building blocks: a β-ketoester, hydroxylamine (B1172632), and an aryl halide. Another strategic disconnection targets the C4-C5 and N-O bonds, suggesting a nitrile oxide and an enamine as key intermediates. This approach is particularly valuable as it allows for the late-stage introduction of the aryl group, offering flexibility in analogue synthesis.

Classical and Modern Synthetic Routes to the Isoxazol-5-amine (B86289) Scaffold

The construction of the isoxazol-5-amine scaffold can be achieved through several classical and modern synthetic methodologies.

Cycloaddition Reactions in Isoxazole Formation

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds like isoxazoles. nih.gov The [3+2] cycloaddition, in particular, is a powerful method for constructing the five-membered isoxazole ring. nih.govmdpi.com This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or an alkene. mdpi.comtandfonline.comresearchgate.net

In the context of this compound synthesis, a [3+2] cycloaddition could involve the reaction of a 2-chlorophenyl-substituted nitrile oxide with an enamine derived from a cyanoacetamide. This approach offers a high degree of regioselectivity, leading to the desired 4,5-disubstituted isoxazole.

Palladium-Catalyzed Cross-Coupling Strategies for Phenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. semanticscholar.orgnih.gov The Suzuki and Sonogashira couplings are particularly relevant for incorporating the 2-chlorophenyl moiety onto the isoxazole scaffold. mdpi.com

One strategy involves the synthesis of a 4-haloisoxazol-5-amine intermediate, which can then undergo a Suzuki coupling with 2-chlorophenylboronic acid. Alternatively, a Sonogashira coupling of a terminal alkyne with 1-chloro-2-iodobenzene, followed by cyclization with hydroxylamine, can yield the desired product. mdpi.com These methods offer the advantage of introducing the aryl group in a late-stage, convergent manner, which is beneficial for creating a library of analogues. A one-pot, four-component synthesis combining Sonogashira coupling, cyclocondensation, and Suzuki coupling has been developed for the rapid synthesis of biaryl-substituted isoxazoles. mdpi.com

Nitrile Oxide Cycloaddition Approaches

The generation and subsequent cycloaddition of nitrile oxides is a classic and versatile method for isoxazole synthesis. mdpi.comtandfonline.comresearchgate.netmdpi.com Nitrile oxides can be generated in situ from aldoximes using various oxidizing agents. tandfonline.com These reactive intermediates readily undergo [3+2] cycloaddition with alkynes to form isoxazoles. researchgate.net

For the synthesis of this compound, one could envision the reaction of 2-chlorobenzaldoxime with a suitable chlorinating agent to generate 2-chlorophenylnitrile oxide. Subsequent cycloaddition with a cyano-containing dipolarophile would lead to the isoxazole ring. The regioselectivity of this cycloaddition is a critical factor, and it is often influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. benthamdirect.comingentaconnect.com In the synthesis of isoxazoles, this can be achieved through the use of safer solvents, energy-efficient reaction conditions, and catalytic methods. nih.govbenthamdirect.comelifesciences.org

Microwave-assisted synthesis has emerged as a green technique that can significantly accelerate reaction rates and improve yields in isoxazole synthesis. benthamdirect.comingentaconnect.comresearchgate.net The use of water as a solvent, where possible, is another key aspect of green chemistry. nih.gov Water-assisted nitrile oxide cycloadditions have been shown to proceed efficiently, sometimes under mild acidic conditions, avoiding the need for organic solvents and basic conditions. nih.gov Furthermore, the development of catalytic, multi-component reactions aligns with the principles of atom economy and reduced waste generation. elifesciences.orgmdpi.com For instance, the use of amine-functionalized cellulose (B213188) as a catalyst in a three-component reaction to form isoxazol-5(4H)-ones in water at room temperature represents a significant green advancement. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. This process typically involves a systematic study of various parameters.

| Parameter | Variations | Desired Outcome |

| Solvent | Toluene (B28343), Dioxane, DMF, Ethanol, Water | High solubility of reactants, minimal side reactions, ease of removal. |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4, Pd(dppf)Cl2), Copper salts, Lewis acids | High turnover number, high selectivity, low catalyst loading. |

| Base | Na2CO3, K2CO3, Et3N, DIPEA | Efficiently promotes the desired reaction without causing degradation of reactants or products. |

| Temperature | Room temperature, Reflux | Lowest possible temperature to achieve a reasonable reaction rate and minimize energy consumption. |

| Reaction Time | Monitored by TLC or LC-MS | Shortest time required for complete conversion of the limiting reagent. |

For a palladium-catalyzed cross-coupling reaction to introduce the 2-chlorophenyl group, a screening of different palladium catalysts, ligands, bases, and solvents would be necessary to identify the optimal combination. For instance, in Suzuki couplings, a two-phase system of toluene and water with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be effective. nih.gov Similarly, for a nitrile oxide cycloaddition, the choice of oxidizing agent for generating the nitrile oxide and the reaction temperature can significantly impact the yield and regioselectivity.

A plausible approach to optimizing the synthesis of this compound could involve a design of experiments (DoE) approach. This statistical method allows for the simultaneous investigation of multiple variables, leading to a more efficient optimization process compared to the one-variable-at-a-time (OVAT) method.

Stereochemical Control and Regioselectivity in Isoxazole Ring Formation

The synthesis of isoxazoles, particularly those with specific substitution patterns like this compound, presents a significant challenge in controlling regioselectivity and, for its analogues, stereochemistry. The arrangement of substituents on the isoxazole ring is critical as it profoundly influences the molecule's biological activity and physical properties. Therefore, the development of synthetic methodologies that offer precise control over the formation of the heterocyclic core is a paramount area of research in medicinal and organic chemistry. nanobioletters.comnih.gov

The formation of the isoxazole ring is an aromatic process, resulting in a planar structure that lacks stereocenters within the ring itself. However, stereochemical control becomes crucial when synthesizing analogues bearing chiral substituents. The stereochemistry of these substituents is often established in the precursors or during the cyclization process that forms an intermediate, such as an isoxazoline (B3343090), which is then converted to the final aromatic isoxazole. nih.govacs.org

Regioselectivity, on the other hand, is a central issue in nearly all isoxazole syntheses. It pertains to the specific placement of atoms and functional groups around the ring. For instance, in the synthesis of a 4-substituted-5-aminoisoxazole, the challenge lies in directing the cyclization to yield this specific isomer over other potential regioisomers, such as a 3-substituted-5-aminoisoxazole or a 4-substituted-3-aminoisoxazole.

Regioselective Synthesis Strategies

The classical and most prevalent method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com However, this approach frequently leads to a mixture of regioisomers, especially when using unsymmetrical dicarbonyl compounds, necessitating difficult purification steps. nih.gov To overcome this limitation, significant research has focused on developing highly regioselective methods.

One of the most effective strategies involves the reaction of β-enamino diketones or related precursors with hydroxylamine. nih.govrsc.org The regiochemical outcome of this reaction can be expertly steered by manipulating the reaction conditions. Factors such as the choice of solvent, the use of additives like pyridine, or the presence of a Lewis acid catalyst can selectively activate one of the electrophilic centers of the precursor, thereby directing the cyclization to form a specific regioisomer. nih.gov For example, studies have shown that the reaction of β-enamino diketones with hydroxylamine hydrochloride can produce different regioisomeric isoxazoles with good yields and high selectivity by modifying the solvent and employing catalysts like boron trifluoride etherate (BF₃·OEt₂). nih.gov

Another powerful and widely used regioselective method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of nitrile oxides with alkynes or enamines. nih.govbeilstein-journals.orgorganic-chemistry.org The in-situ generation of nitrile oxides from precursors like aldoximes or hydroxamoyl chlorides, followed by their reaction with a suitably substituted dipolarophile, can provide direct access to a wide array of substituted isoxazoles. beilstein-journals.org The regioselectivity of this reaction is governed by both steric and electronic factors of the reacting partners. This method is particularly valuable for synthesizing 4-substituted and 3,5-disubstituted isoxazoles. beilstein-journals.orgorganic-chemistry.org For the synthesis of 5-aminoisoxazoles, the reaction of nitrile oxides with enamines or the use of precursors like β-ketonitriles are common regioselective routes. nih.govbeilstein-journals.org

The following table summarizes how different reaction conditions can influence the regiochemical outcome in the synthesis of polysubstituted isoxazoles from β-enamino diketones.

| Entry | Substrate | Conditions | Major Product(s) | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 1 | β-enamino diketone 1a + NH₂OH·HCl | EtOH, rt | 4,5-disubstituted isoxazoles | Good yield, favors one regioisomer over the other | nih.gov |

| 2 | β-enamino diketone 1a + NH₂OH·HCl | EtOH, Pyridine, rt | 3,4,5-trisubstituted isoxazole | High regioselectivity and yield | nih.gov |

| 3 | β-enamino diketone 6a + NH₂OH·HCl | MeCN, BF₃·OEt₂, reflux | 3,5-disubstituted 4-formyl-isoxazole | 100% regioselectivity, 80% yield | nih.gov |

Stereochemical Control in the Synthesis of Isoxazole Analogues

While the isoxazole ring itself is achiral, many of its biologically active analogues possess chiral centers on their substituents. The stereoselective synthesis of these analogues is crucial, as different stereoisomers can exhibit vastly different pharmacological profiles. Stereochemical control is typically exerted during the formation of a non-aromatic intermediate, most commonly a 4,5-dihydroisoxazole (isoxazoline). nuph.edu.ua

The 1,3-dipolar cycloaddition reaction is again a key methodology in this context. The reaction of nitrile oxides with chiral alkenes can proceed with a high degree of diastereoselectivity, where the stereochemistry of the alkene dictates the stereochemistry of the newly formed centers in the isoxazoline ring. beilstein-journals.orgbeilstein-journals.org In some cases, the intermediate isoxazolines can be isolated as single stereoisomers. beilstein-journals.org For example, the reaction of (E)-β-imidazol-4-yl enamines with aryl hydroxamoyl chlorides has been shown to produce trans-4,5-dihydroisoxazolines as intermediates, which then aromatize to the final isoxazole product. beilstein-journals.org

Furthermore, the development of enantioselective methods, often employing chiral catalysts or auxiliaries, allows for the synthesis of specific enantiomers of isoxazoline precursors. Research has demonstrated that coupling in-situ generated isoxazolines with acylating reagents in the presence of metal salts like copper(II) chloride can proceed with high stereoselectivity, yielding exclusively one stereoisomer. acs.org This approach is particularly valuable in the synthesis of complex molecules like glycopeptide analogues where precise control of the anomeric center is required. acs.org

The table below illustrates the influence of reagents on the stereochemical outcome in the synthesis of N-glycopyranosyl amides via isoxazoline intermediates.

| Entry | Isoxazoline Precursor | Acylating Reagent | Conditions | Stereochemical Outcome (α/β ratio) | Reference |

|---|---|---|---|---|---|

| 1 | From Azide 1 | Z-Asp-(SPy)-OBn | CuCl₂, CH₂Cl₂ | Exclusively α-adduct | acs.org |

| 2 | From Azide 1 | Boc-Ala-OSu | CH₂Cl₂ | 1:1.6 (α/β) | acs.org |

| 3 | From Azide 1 | Boc-Ala-OSu | CuCl₂, CH₂Cl₂ | 1:2.3 (α/β) | acs.org |

Mechanistic Investigations of 4 2 Chlorophenyl Isoxazol 5 Amine S Biological Interactions

Exploration of Molecular Targets and Binding Mechanisms for Isoxazole (B147169) Derivatives

The biological activity of isoxazole-containing molecules is diverse, with various derivatives demonstrating interactions with enzymes and receptors.

Enzyme Inhibition Kinetics and Binding Site Characterization

Isoxazole derivatives have been identified as inhibitors of several key enzymes, particularly kinases, which are crucial regulators of cellular processes. For instance, the isoxazole scaffold is a core component of NVP-AUY922, a potent inhibitor of Heat shock protein 90 (Hsp90). nih.govresearchgate.netnih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding of isoxazole-based inhibitors to Hsp90. researchgate.netresearchgate.net These studies suggest that the isoxazole ring can participate in crucial interactions within the ATP-binding pocket of the Hsp90 N-terminal domain. For example, the resorcinylic isoxazole amine NVP-AUY922 has been shown to have a significant binding affinity for Hsp90. researchgate.net The interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues, such as Asp93, Thr184, and Phe138. nih.govresearchgate.net

While specific kinetic data for 4-(2-Chlorophenyl)isoxazol-5-amine is unavailable, the known interactions of other isoxazole amines with kinases provide a framework for potential inhibitory activity.

Table 1: Examples of Isoxazole Derivatives as Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme | Reported Activity/Interaction |

| Resorcinylic Isoxazole Amines (e.g., NVP-AUY922) | Heat shock protein 90 (Hsp90) | Potent inhibition through binding to the N-terminal ATP pocket. nih.govresearchgate.netnih.gov |

| Isoxazole-based compounds | Kinases (general) | Mentioned in patents as potential modulators of Raf kinases. googleapis.com |

| 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine | Not specified | Exhibits notable biological activity in the context of enzyme inhibition. smolecule.com |

This table is illustrative and based on data for related isoxazole compounds, not this compound itself.

Receptor Ligand Interactions and Agonist/Antagonist Profiling at the Molecular Level

The isoxazole nucleus is also present in compounds that act as ligands for various receptors. A notable example is the class of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modulators. The AMPA receptor is a key player in fast synaptic transmission in the central nervous system. chemimpex.com

Research has shown that certain bis(isoxazoles) can act as potent positive allosteric modulators of the AMPA receptor. chemimpex.com These compounds can enhance the currents induced by receptor agonists. While the specific agonist or antagonist profile of this compound is unknown, the general ability of isoxazole derivatives to bind to neurotransmitter receptors suggests a potential area for investigation.

Protein-Ligand Docking Studies of Isoxazole Derivatives

Computational docking studies have been instrumental in predicting and rationalizing the binding modes of isoxazole-containing ligands to their protein targets. As mentioned, extensive docking and molecular dynamics simulations have been performed on Hsp90 inhibitors containing an isoxazole core. nih.govresearchgate.netresearchgate.net These studies help to visualize the plausible binding orientations and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity.

For other isoxazole derivatives, docking studies have been used to predict interactions with enzymes like c-Met kinase, where hydrophobic and hydrogen bonding interactions are shown to be crucial for inhibitory activity. researchgate.net The insights from these computational models on related compounds could guide future in silico investigations of this compound to predict its potential biological targets.

Cellular Pathway Modulation by Isoxazole Derivatives

The interaction of isoxazole compounds with their molecular targets can lead to the modulation of various cellular signaling pathways.

Investigation of Signaling Cascade Perturbations

By inhibiting enzymes like Hsp90, isoxazole derivatives can disrupt multiple signaling cascades that are critical for cancer cell survival and proliferation. The inhibition of Hsp90 leads to the degradation of its client proteins, which include key components of pathways such as the RAF/MEK/ERK and PI3K/AKT signaling pathways.

Patents have described isoxazole compounds as potential modulators of Raf kinases, which are central components of the MAPK/ERK signaling cascade. googleapis.com Perturbation of this pathway can have significant effects on cell growth, differentiation, and survival. There is currently no data on which signaling cascades, if any, are affected by this compound.

Gene Expression Modulation Studies

The modulation of signaling pathways by bioactive compounds ultimately leads to changes in gene expression. For instance, the inhibition of signaling pathways involved in cancer progression can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. While there is a general understanding that isoxazole derivatives can induce such changes through their primary interactions, specific gene expression profiling studies for this compound are not available in the literature.

Cell-Based Assays for Mechanistic Elucidation

To understand the functional consequences of the interaction of this compound and its analogues with cellular targets, a variety of cell-based assays are employed. These assays provide a more physiologically relevant context than biochemical assays by evaluating the compound's effects within an intact cellular environment.

Commonly utilized cell-based assays for isoxazole derivatives include proliferation and viability assays. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. Studies on various isoxazole-containing compounds have used this assay to determine their cytotoxic effects on cancer cell lines. For example, a series of 4-phenoxy-phenyl isoxazoles were evaluated for their antiproliferative activities in human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma). nih.gov Similarly, 4-phenyl-5-quinolinyl substituted isoxazole analogues have been assessed for their cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines. nih.gov

Beyond general cytotoxicity, more specific mechanistic assays are crucial. For compounds targeting particular enzymes, such as kinases, cell-based assays can measure the inhibition of downstream signaling pathways. This can involve quantifying the phosphorylation status of a kinase's substrate within the cell. nih.gov For example, the inhibition of tubulin polymerization by certain isoxazole analogues has been demonstrated through cellular mechanism studies, which revealed that these compounds can induce cell cycle arrest and apoptosis. nih.gov

Flow cytometry is another powerful tool for mechanistic elucidation, allowing for the analysis of cell cycle distribution and apoptosis. Treatment of cancer cells with bioactive isoxazoles has been shown to cause cell cycle arrest at specific phases, such as G0/G1, and to induce apoptosis, which can be quantified by this method. nih.gov

The following table summarizes cell-based assays relevant to the investigation of isoxazole derivatives' biological activities:

| Assay Type | Purpose | Example Application for Isoxazole Derivatives |

| MTT/XTT Assay | Measures cell viability and proliferation. | Determining the IC50 values of novel isoxazole analogues in various cancer cell lines. nih.gov |

| Tubulin Polymerization Assay | Assesses the inhibitory effect on microtubule formation. | Evaluating isoxazole-based compounds as potential anti-cancer agents targeting the cytoskeleton. nih.gov |

| Cell Cycle Analysis | Determines the stage of the cell cycle at which cells are arrested. | Investigating the mechanism of action of cytotoxic isoxazoles by observing their impact on cell division. nih.gov |

| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects and quantifies programmed cell death. | Confirming that the cytotoxic effect of isoxazole derivatives is due to the induction of apoptosis. nih.gov |

| Kinase Activity Assay (in-cell) | Measures the inhibition of a specific kinase within a cellular context. | Assessing the potency and selectivity of isoxazole-based kinase inhibitors. |

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is central to understanding its mechanism of action and for the rational design of more potent and selective analogues.

Systematic Substituent Effects on Biological Activity Principles

The principles of SAR are derived from synthesizing a series of analogues where specific parts of the lead molecule, in this case, this compound, are systematically altered. The biological activity of each analogue is then determined, allowing for correlations to be drawn between structural changes and their functional consequences.

For the 4-phenylisoxazole (B1349851) scaffold, the nature and position of substituents on the phenyl ring are critical determinants of activity. Research on related 4,5-diphenyl-4-isoxazolines as cyclooxygenase-2 (COX-2) inhibitors has shown that substituents on the phenyl ring significantly influence potency and selectivity. acs.org For instance, the introduction of a methylsulfonyl (MeSO2) group at the para-position of one of the phenyl rings led to a potent and selective COX-2 inhibitor. acs.org

In a series of 4-phenoxy-phenyl isoxazoles designed as acetyl-CoA carboxylase (ACC) inhibitors, modifications on the terminal phenyl ring led to significant variations in inhibitory activity. For example, the introduction of a trifluoromethyl group at the para-position of the phenoxy ring resulted in a compound with an IC50 of 99.8 nM against ACC1. nih.gov

The table below illustrates hypothetical SAR data for a series of 4-(substituted phenyl)isoxazol-5-amine analogues, demonstrating the principles of systematic substituent effects.

| Compound | R (Substitution on Phenyl Ring) | Biological Activity (IC50, µM) |

| 1 | H | 10.5 |

| 2 | 2-Cl | 5.2 |

| 3 | 3-Cl | 7.8 |

| 4 | 4-Cl | 3.1 |

| 5 | 2-F | 6.5 |

| 6 | 4-F | 4.0 |

| 7 | 4-CH3 | 8.9 |

| 8 | 4-OCH3 | 12.3 |

| 9 | 4-NO2 | 1.8 |

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this compound.

From this hypothetical data, one could infer that electron-withdrawing groups, particularly at the para-position of the phenyl ring (e.g., 4-Cl, 4-F, 4-NO2), tend to enhance biological activity, while electron-donating groups (e.g., 4-OCH3) may decrease it. The position of the substituent also appears to be important, with para-substitution generally being more favorable than ortho- or meta-substitution.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule and to determine the specific "bioactive conformation" that is responsible for its biological activity.

For molecules with rotatable bonds, such as the bond between the isoxazole and phenyl rings in this compound, multiple conformations can exist. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to model these conformations and estimate their relative energies. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions detected by Nuclear Overhauser Effect (NOE) experiments, can provide evidence for the predominant conformations in solution. mdpi.com

The analysis of the bioactive conformation often involves comparing the low-energy conformations of active compounds with those of inactive analogues. The shared conformational features among active compounds can provide clues about the shape required for binding to the target. For pyrimidinylbenzoates, another class of heterocyclic compounds, identifying the correct bioactive conformation (left-extending versus right-extending) was critical for developing accurate 3D-QSAR models. nih.gov

Pharmacophore Modeling Based on this compound Scaffold

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry.

Based on the structure of this compound and the SAR data from its analogues, a pharmacophore model can be constructed. For example, a model for a hypothetical kinase inhibitory activity might include:

An aromatic ring feature corresponding to the 2-chlorophenyl group.

A hydrogen bond donor feature from the 5-amino group.

A hydrogen bond acceptor feature from the isoxazole nitrogen or oxygen atom.

A hydrophobic feature associated with the chloro-substituent.

The table below outlines a potential pharmacophore model for the this compound scaffold.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Biological Interaction |

| Aromatic Ring | 2-Chlorophenyl group | π-π stacking or hydrophobic interactions with the target protein. |

| Hydrogen Bond Donor | 5-Amino group (-NH2) | Formation of a hydrogen bond with an acceptor group on the target. |

| Hydrogen Bond Acceptor | Isoxazole nitrogen/oxygen | Formation of a hydrogen bond with a donor group on the target. |

| Hydrophobic Center | Chloro group (-Cl) | Interaction with a hydrophobic pocket in the binding site. |

This pharmacophore model can then be used in virtual screening campaigns to identify other molecules from large chemical databases that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. It also serves as a valuable tool for the design of new analogues with improved potency and selectivity.

Computational and Theoretical Chemistry Studies on 4 2 Chlorophenyl Isoxazol 5 Amine

Quantum Chemical Calculations of Electronic Structure of 4-(2-Chlorophenyl)isoxazol-5-amine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations can elucidate the distribution of electrons and predict molecular properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole (B147169) ring. The LUMO is likely distributed over the chlorophenyl ring and the isoxazole ring. DFT calculations at a level like B3LYP/6-311G(d,p) would provide precise energy values and visualizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These are representative values based on similar structures and would require specific DFT calculations for confirmation.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, making these sites favorable for interaction with electrophiles. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential.

Molecular Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ω = χ² / (2η)

Table 2: Hypothetical Molecular Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |

Note: These values are derived from the hypothetical FMO data in Table 1.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, identifying stable conformations and the transitions between them. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and isoxazole rings, MD simulations are crucial for understanding its preferred three-dimensional structures in different environments (e.g., in a solvent or interacting with a biological target). The simulations can reveal the most populated conformational states and the energy barriers for rotation, which are important for its biological activity and interaction profiles.

In Silico Prediction of Interaction Profiles

In silico methods can predict how a molecule might interact with biological targets, such as proteins or enzymes. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed against various protein targets to identify potential binding modes and affinities. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the molecule and the amino acid residues of the protein's active site. These predictions are instrumental in rational drug design and in understanding the molecule's potential pharmacological effects.

DFT Studies on Reaction Mechanisms Involving this compound

DFT calculations are not only used to study static molecular properties but also to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, DFT could be employed to study the mechanism of synthesis of this compound or its subsequent reactions. This would involve calculating the geometries and energies of reactants, products, and transition states, providing a detailed, atomistic understanding of the reaction pathway. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes.

4 2 Chlorophenyl Isoxazol 5 Amine As a Versatile Synthetic Intermediate

Derivatization Strategies from the Amine and Isoxazole (B147169) Moieties

The synthetic utility of 4-(2-chlorophenyl)isoxazol-5-amine is largely defined by the reactivity of its primary amine and the isoxazole core. The amine group at the C-5 position is nucleophilic and can readily participate in a variety of classic amine-based transformations. The isoxazole ring itself, while aromatic, possesses a weak N-O bond that can be cleaved under certain conditions, offering a pathway to different acyclic or heterocyclic structures.

Key derivatization strategies focus on the chemoselective transformation of the amine group. For instance, in reactions with α-diazocarbonyl compounds, the reaction pathway can be selectively tuned by the choice of catalyst. nih.gov Under thermal conditions, a Wolff rearrangement occurs, leading to the formation of N-isoxazole amides. nih.gov In contrast, employing a rhodium catalyst such as Rh₂(Oct)₄ facilitates an N-H insertion reaction, yielding α-amino acid derivatives of the N-isoxazole. nih.gov

Another significant derivatization is the aza-Friedel–Crafts reaction. This reaction, often catalyzed by a chiral phosphoric acid, allows for the enantioselective addition of the 5-aminoisoxazole to isatin-derived N-Boc ketimines, producing novel 3-isoxazole-3-amino-oxindoles with high yields. This highlights the amine group's utility in forming C-N bonds for the construction of complex chiral molecules.

The following table summarizes key derivatization reactions applicable to the amine moiety of this compound, based on the reactivity of related 5-aminoisoxazoles.

Table 1: Representative Derivatization Reactions of the 5-Aminoisoxazole Scaffold

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| N-H Insertion | α-Diazocarbonyl Compound | α-Amino Acid Derivative | Rh₂(Oct)₄ | nih.gov |

| Wolff Rearrangement | α-Diazocarbonyl Compound | N-Isoxazole Amide | Thermal | nih.gov |

| Aza-Friedel–Crafts | Isatin-derived N-Boc Ketimine | 3-Isoxazole-3-amino-oxindole | Chiral Phosphoric Acid | |

| Acylation | Acyl Chloride / Anhydride | Amide | Base | |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Base |

Synthesis of Complex Heterocyclic Systems Utilizing this compound Precursors

The this compound scaffold is an excellent starting point for the construction of fused heterocyclic systems. documentsdelivered.commdpi.com The combination of the amine group and an adjacent carbon atom within the isoxazole ring provides the necessary components for annulation reactions, where a new ring is built onto the isoxazole core.

One prominent strategy involves the reaction of 5-aminoisoxazoles with bifunctional reagents to construct fused pyridines, pyrazoles, and other systems. For example, reaction with 2-(bis(methylthio)methylene)malononitrile can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. mdpi.com This transformation proceeds through a sequence of nucleophilic addition, elimination of methylthiol, and subsequent intramolecular cyclization. mdpi.com

Similarly, the synthesis of pyrrolo[3,2-d]isoxazoles has been achieved by reacting 5-aminoisoxazoles with α-haloketones, such as 2-chloro-1-(1H-indol-3-yl)ethanone. mdpi.com The reaction involves an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration. The strategic use of such precursors allows for the rapid assembly of complex polycyclic molecules that are of significant interest in medicinal chemistry. mdpi.comrsc.org Research has also demonstrated the synthesis of pyrazolo[3,4-d]pyridazine derivatives from isoxazole precursors, showcasing the versatility of the isoxazole core in building diverse heterocyclic frameworks. researchgate.netnih.gov

Table 2: Examples of Fused Heterocyclic Systems from 5-Aminoisoxazole Precursors

| Precursor | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-Aminoisoxazole | 2-(bis(methylthio)methylene)malononitrile | Isoxazolo[5,4-b]pyridine | mdpi.com |

| 5-Aminoisoxazole | 2-Chloro-1-(1H-indol-3-yl)ethanone | Pyrrolo[3,2-d]isoxazole | mdpi.com |

| 5-Aminoisoxazole Derivative | Hydrazine | Pyrazolo[3,4-d]pyridazine | researchgate.net |

| 5-Aminoisoxazole | α,β-Unsaturated Carbonyl Compound | Isoxazolopyrimidine |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The 5-amino group of this compound makes it an ideal component for several important isocyanide-based MCRs, such as the Ugi and the Groebke–Blackburn–Bienaymé (GBB) reactions. nih.govbeilstein-journals.org

The GBB reaction is a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide to form fused imidazoles, such as imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.orgresearchgate.net The reaction is typically catalyzed by acids like Sc(OTf)₃ or TsOH. beilstein-journals.org Using this compound in a GBB reaction would lead to the formation of complex imidazo[4,5-d]isoxazole derivatives.

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgorganic-chemistry.org The participation of this compound as the amine component provides a direct route to peptidomimetic structures bearing the isoxazole scaffold. nih.govnih.govnih.gov These MCRs are highly valued for their efficiency and ability to generate large libraries of structurally diverse compounds for drug discovery screening. nih.govresearchgate.net

Table 3: Application of 5-Aminoisoxazole Scaffolds in Multicomponent Reactions

| Multicomponent Reaction | Components | General Product Structure | Reference |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | 5-Aminoisoxazole, Aldehyde, Isocyanide | Imidazo[4,5-d]isoxazole derivative | nih.govbeilstein-journals.org |

| Ugi Four-Component Reaction (U-4CR) | 5-Aminoisoxazole, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-(Isoxazolylamino)acyl amide | wikipedia.orgnih.gov |

Strategic Role in Total Synthesis of Natural Products or Advanced Pharmaceutical Scaffolds

While specific examples of the use of this compound in the total synthesis of natural products are not prominently documented, its role as a precursor for advanced pharmaceutical scaffolds is well-established. connectjournals.comnih.gov The isoxazole motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov The ability to readily synthesize diverse derivatives from the this compound core makes it a valuable starting material for creating libraries of potential drug candidates.

For instance, fused heterocyclic systems derived from aminoisoxazoles, such as pyrazolo[3,4-d]pyrimidines, are known scaffolds for potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. nih.govrsc.org The synthesis of such scaffolds often relies on the strategic annulation of rings onto a pre-existing heterocyclic core, a role for which this compound is well-suited. The structural diversity that can be introduced at the phenyl ring, the amine group, and through MCRs allows for fine-tuning of the molecule's properties to optimize interactions with biological targets.

Table 4: Examples of Pharmaceutical Scaffolds Accessible from Aminoisoxazole Precursors

| Scaffold Class | Target Family | Therapeutic Area | Relevant Precursor Chemistry | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., CDK2, FGFR) | Oncology | Annulation Reactions | nih.govrsc.org |

| Imidazo[4,5-d]isoxazoles | Various | Drug Discovery | Groebke–Blackburn–Bienaymé Reaction | nih.govbeilstein-journals.org |

| α-Acylamino Carboxamides | Proteases, various | Drug Discovery | Ugi Reaction | organic-chemistry.org |

| Fused Isoxazoles | Various | Anti-inflammatory, Antimicrobial | Cyclization/Annulation Reactions | documentsdelivered.commdpi.com |

Emerging Research Perspectives and Future Directions for 4 2 Chlorophenyl Isoxazol 5 Amine

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. nih.gov These powerful computational tools have the capacity to analyze vast datasets, identify hidden patterns, and predict the properties and activities of molecules, thereby accelerating the discovery of new drug candidates. nih.gov

For 4-(2-Chlorophenyl)isoxazol-5-amine, AI and ML can be instrumental in several ways. Machine learning algorithms, such as Support Vector Machines (SVM) and deep neural networks, can be trained on existing data to predict the biological activities, pharmacokinetic profiles, and potential toxicity of novel derivatives. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving valuable time and resources.

Furthermore, generative models, a subset of deep learning, can design entirely new molecules with desired therapeutic profiles. nih.gov By inputting specific parameters related to the target and desired properties, these models can generate novel isoxazole-based structures, including variations of this compound, that have never been synthesized before. This approach opens up vast new regions of chemical space for exploration. A notable example of this is the use of artificial neural networks in virtual screening to identify novel mGlu5 negative allosteric modulators (NAMs). nih.gov

The application of AI in compound discovery for this compound is not merely a theoretical exercise. The ability of these models to learn from complex data and make accurate predictions has been demonstrated in the discovery of other small molecules. nih.gov As more data on this compound and its analogs become available, the predictive accuracy of these models will continue to improve, further solidifying the role of AI in the future of isoxazole-based drug discovery.

Novel Methodologies for High-Throughput Screening and Mechanistic Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. For this compound, the development of novel HTS methodologies will be crucial for efficiently exploring its biological activity.

One promising approach is the use of diversity-based high-throughput virtual screening (D-HTVS). nih.gov This computational method first screens a diverse set of molecular scaffolds against a target protein, followed by the docking of a larger library of compounds based on the initial hits. nih.gov This strategy was successfully employed to identify novel dual inhibitors of EGFR and HER2 kinases in gastric tumors from the ChemBridge library. nih.gov Such an approach could be adapted to screen for novel activities of this compound derivatives.

In addition to identifying new activities, understanding the mechanism of action of a compound is equally important. Mechanistic profiling aims to elucidate how a compound exerts its effects at a molecular level. For this compound, a variety of techniques can be employed. For instance, cell-based assays using reporter genes, such as luciferase, can be used to monitor the activity of specific signaling pathways in response to the compound. nih.gov This allows for the rapid assessment of a compound's effect on cellular function.

Furthermore, advanced analytical techniques can provide detailed insights into the molecular interactions of this compound. X-ray crystallography, for example, can reveal the three-dimensional structure of the compound bound to its target protein, providing a detailed map of the binding interactions. mdpi.com This information is invaluable for understanding the basis of a compound's activity and for guiding the design of more potent and selective analogs.

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the way chemists design and execute synthetic routes. The goal is to develop methods that are more environmentally friendly, using less hazardous substances and generating minimal waste. For the synthesis of this compound and its derivatives, the development of sustainable and biocatalytic approaches is a key area of future research.

Recent studies have demonstrated the potential of green chemistry in the synthesis of isoxazole (B147169) derivatives. For example, a multicomponent reaction for the synthesis of 5-amino-isoxazole-4-carbonitriles was developed using a deep eutectic solvent (DES) composed of potassium carbonate and glycerol (B35011) as a catalytic medium. nih.gov This method offers several advantages, including being environmentally friendly, economical, and rapid. nih.gov Similarly, the use of water as a solvent and an amine-functionalized cellulose (B213188) catalyst has been reported for the synthesis of isoxazol-5(4H)-one derivatives, highlighting the move towards more sustainable reaction conditions. mdpi.compreprints.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful tool for sustainable synthesis. Enzymes are highly selective and can operate under mild reaction conditions, often in aqueous environments. mdpi.com For the synthesis of amine-containing compounds like this compound, transaminases and imine reductases are particularly relevant enzymes. mdpi.com These enzymes can be used to introduce the amine group with high stereoselectivity, which is often a critical requirement for biologically active molecules. mdpi.com The application of biocatalysis in the synthesis of pharmaceuticals has been shown to be advantageous compared to traditional chemical methods, which may require harsh conditions and generate significant waste. mdpi.com

The development of both green chemical methods and biocatalytic routes for the synthesis of this compound will not only reduce the environmental impact of its production but may also lead to more efficient and cost-effective manufacturing processes.

Unexplored Reactivity Patterns and Transformation Pathways

The isoxazole ring is a versatile heterocyclic scaffold that can participate in a variety of chemical transformations. While some reactivity patterns of isoxazoles are well-established, there remain unexplored pathways that could lead to the synthesis of novel and structurally diverse compounds derived from this compound.

One area of interest is the formal [3+2] cycloaddition reaction. A recent study demonstrated the silver-catalyzed formal [3+2] cycloaddition of ynamides with unprotected isoxazol-5-amines to produce functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. nih.gov This reaction proceeds through a presumed α-imino silver carbene intermediate and offers an efficient route to highly substituted pyrroles. nih.gov Applying this methodology to this compound could yield a new class of pyrrole (B145914) derivatives with potential biological activity.

Another avenue for exploration is the oxidative cyclization of related structures. For instance, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been shown to undergo intramolecular cyclization and oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles. researchgate.net Investigating similar transformations starting from derivatives of this compound could lead to the discovery of novel polycyclic heterocyclic systems.

Furthermore, the isoxazole ring itself can undergo various ring-opening and rearrangement reactions, providing access to a wide range of other heterocyclic and acyclic structures. A deeper understanding of these less common transformation pathways will be crucial for expanding the chemical space accessible from this compound and for the discovery of new lead compounds.

Addressing Gaps in Current Knowledge Regarding this compound's Interactions

Despite the growing interest in this compound, there are still significant gaps in our understanding of its biological interactions. While it is recognized as a valuable intermediate in pharmaceutical research, particularly in the fields of anti-inflammatory and anti-cancer research, the specific molecular targets and mechanisms of action are not fully elucidated. chemimpex.com

Future research should focus on a comprehensive biological characterization of this compound and its derivatives. This would involve a combination of in vitro and in vivo studies to identify its primary biological targets. Techniques such as chemical proteomics and affinity-based target identification can be employed to pull down the proteins that directly interact with the compound from a complex biological sample.

Moreover, detailed structure-activity relationship (SAR) studies are needed to understand how modifications to the this compound scaffold affect its biological activity. This involves synthesizing a systematic series of analogs and evaluating their potency and selectivity against identified targets. The data generated from these studies will be invaluable for the design of more effective and safer therapeutic agents.

A thorough investigation into the compound's ADME (absorption, distribution, metabolism, and excretion) properties is also essential. Understanding how the compound is processed by the body is critical for its development as a potential drug. Computational tools, such as the SwissADME web tool, can provide initial predictions of these properties. nuph.edu.ua

By systematically addressing these knowledge gaps, the scientific community can build a more complete picture of the therapeutic potential of this compound and pave the way for its potential clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-Chlorophenyl)isoxazol-5-amine with high purity?

- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature, and catalyst selection) based on analogous isoxazole derivatives. For example, use polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitutions, and monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the amine moiety effectively .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm the presence of the isoxazole ring, chlorophenyl group, and amine protons.

- XRD : Single-crystal X-ray diffraction (as demonstrated for structurally similar compounds like N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine) provides unambiguous confirmation of stereochemistry and bond angles .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What initial biological screening assays are appropriate for evaluating this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves to identify IC values .

- Enzyme Inhibition : Test interactions with target enzymes (e.g., kinases) via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

- Reaction Path Search : Apply tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible reaction mechanisms .

- Solvent Effects : Simulate solvation using COSMO-RS to predict solvent compatibility and reaction yields .

- Docking Studies : Predict binding affinities with biological targets (e.g., receptors) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, cell lines, solvent carriers) across studies to identify confounding variables .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., OECD guidelines) to ensure reproducibility .

- Structure-Activity Relationship (SAR) : Use clustering algorithms to correlate substituent effects (e.g., halogen position) with activity trends .

Q. What advanced techniques optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, stoichiometry, and catalyst loading .

- Flow Chemistry : Enhance scalability and control via microreactors, which improve heat/mass transfer for exothermic or sensitive reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers investigate the environmental fate of this compound degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.